molecular formula C22H25ClN4O2 B10909984 5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

5-chloro-2-methoxy-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B10909984
M. Wt: 412.9 g/mol
InChI Key: XGWZRXRXRBGSOA-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring, a piperidine moiety, and a chlorinated methoxybenzamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and an appropriate alkyl halide.

    Chlorination and Methoxylation: The aromatic ring is chlorinated using chlorinating agents such as thionyl chloride, followed by methoxylation using methanol and a base.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the chlorinated methoxybenzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives or other substituted products.

Scientific Research Applications

5-Chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

Compared to similar compounds, 5-chloro-2-methoxy-N~1~-[1-(2-piperidinoethyl)-1H-1,3-benzimidazol-2-yl]benzamide is unique due to its combination of a benzimidazole ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H25ClN4O2/c1-29-20-10-9-16(23)15-17(20)21(28)25-22-24-18-7-3-4-8-19(18)27(22)14-13-26-11-5-2-6-12-26/h3-4,7-10,15H,2,5-6,11-14H2,1H3,(H,24,25,28)

InChI Key

XGWZRXRXRBGSOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC3=CC=CC=C3N2CCN4CCCCC4

Origin of Product

United States

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